Home > Products > Building Blocks P14406 > 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid - 914637-38-0

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid

Catalog Number: EVT-420250
CAS Number: 914637-38-0
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-(Piperidin-1-yl)pyridazine-3-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .

Molecular Structure Analysis

The molecular structure of “6-(Piperidin-1-yl)pyridazine-3-carboxylic acid” is represented by the molecular formula C10H13N3O2 . The exact structural details are not provided in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Piperidin-1-yl)pyridazine-3-carboxylic acid” include a molecular formula of C10H13N3O2 and a molecular weight of 207.23 . No additional physical or chemical properties are provided in the search results.

N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide

  • Compound Description: This compound is a novel stearoyl-CoA desaturase-1 (SCD-1) inhibitor. [] In studies using mice fed high-sucrose diets, this compound effectively inhibited liver SCD-1 activity and increased liver triglyceride accumulation. [] Furthermore, in a rat model of nonalcoholic steatohepatitis (NASH) induced by methionine and choline-deficient diets, this SCD-1 inhibitor showed promising results. It significantly decreased liver triglyceride accumulation, attenuated the increase of liver injury markers (aspartate aminotransferase and alanine transaminase), and ameliorated histological features of NASH, such as hepatic steatosis, hepatocellular degeneration, and inflammatory cell infiltration. []
  • Relevance: This compound shares a core pyridazine-3-carboxamide structure with 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid. Both compounds feature a piperidine ring attached to the pyridazine moiety, with the key difference being the substitution pattern on the piperidine ring and the presence of the carboxamide group instead of a carboxylic acid in N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide. []

(E)-7-(3-(2-amino-1-fluoroethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound, along with its prodrugs, exhibits potent antibacterial activity, particularly against drug-resistant bacteria. [] It demonstrates notable efficacy against ciprofloxacin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and coagulase-negative staphylococci isolates. []
  • Relevance: Although this compound is a quinolone derivative, it shares a key structural element with 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid: a piperidine ring directly linked to a heterocyclic carboxylic acid. This structural similarity, despite belonging to different heterocyclic classes, suggests potential overlapping chemical properties and possible common synthetic pathways. [, ]

7-[4-(2-Amino-1-chloroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a powerful bacterial topoisomerase inhibitor. [] It exhibits superior potency compared to gemifloxacin and ciprofloxacin against various bacterial strains, including ciprofloxacin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and coagulase-negative staphylococci isolates. [] Notably, its in vitro potency against ciprofloxacin-resistant Streptococcus pneumoniae clinical isolates is twice that of gemifloxacin. []

4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid

  • Compound Description: This compound exhibits antagonistic activity towards the 5-HT4 receptor, making it a potential therapeutic agent. [] One specific polymorphic form (Form I) of this compound, characterized by its X-ray powder diffraction pattern, demonstrates improved stability and hygroscopicity, desirable properties for pharmaceutical formulations. []
  • Relevance: This compound, while structurally distinct from 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid in its overall framework, also features a piperidine ring directly attached to a carboxylic acid. This shared structural feature might indicate potential commonalities in certain chemical properties and synthetic methodologies despite the presence of other distinct moieties in the molecule. []

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide

  • Compound Description: This radiolabeled compound, designated as [18F]NIDA-42033, holds potential as a positron emission tomography (PET) radiotracer for studying CB1 cannabinoid receptors in the brain. [] Synthesized through nucleophilic [18F]fluorination, it exhibits high specific radioactivity and radiochemical purity. []
  • Relevance: This compound, despite belonging to the pyrazole family, shares a crucial structural characteristic with 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid: the presence of a piperidin-1-yl carboxamide group. This common structural element might imply potential similarities in certain chemical properties and synthetic approaches. []

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide

  • Compound Description: This compound, specifically its crystalline form and sulfate salt, has potential applications in pharmaceutical formulations. [] This specific form exhibits unique characteristics and physical measurements. [] The compound and its salts are designed to inhibit excessive tyrosine kinase activity, making them potential therapeutic agents for various diseases, including cardiovascular disease, cancer, glomerulosclerosis, fibrotic diseases, and inflammation. []
  • Relevance: While the overall structure of this compound is different from 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid, both compounds contain a piperidine ring as a key structural element. This shared feature might indicate potential overlaps in certain chemical properties and synthetic strategies, despite the presence of other distinct functionalities in each molecule. []

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide lactate

  • Compound Description: This compound, along with its crystalline form and pharmaceutical compositions, shows potential in treating various diseases and disorders. [] Notably, it targets cellular viability, proliferation, and disease movement, particularly in cardiovascular diseases, cancers (like acute myeloid leukemia and malignant gliomas), glomerular sclerosis, fibrotic diseases, and inflammation. []
  • Relevance: This compound, although structurally distinct from 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid due to its quinazoline core and piperazine moiety, shares a key structural feature: the presence of a piperidine ring. This commonality might suggest potential similarities in certain chemical properties and synthetic approaches, despite the differences in their overall structures and biological targets. []

Properties

CAS Number

914637-38-0

Product Name

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid

IUPAC Name

6-piperidin-1-ylpyridazine-3-carboxylic acid

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15)

InChI Key

CUUNLKPJZNOYJC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)O

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.